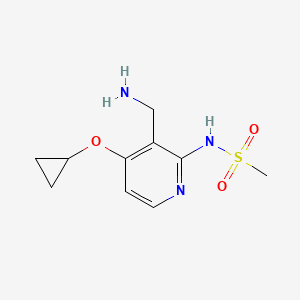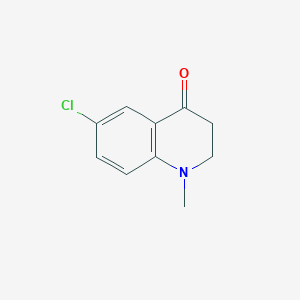
5-Cyclopropoxy-2-(methylamino)pyridine-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-2-(methylamino)pyridine-4-sulfonamide is a chemical compound with the molecular formula C9H13N3O3S and a molecular weight of 243.28 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylamino group, and a pyridine ring substituted with a sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a quinoline-based dendrimer-like ionic liquid as a catalyst under mild reaction conditions . The reaction typically proceeds through a cooperative vinylogous anomeric-based oxidation mechanism, resulting in high yields and short reaction times.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial applications, with optimizations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-(methylamino)pyridine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the functional groups involved.
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the reagents used
Scientific Research Applications
5-Cyclopropoxy-2-(methylamino)pyridine-4-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-(methylamino)pyridine-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity . This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved.
Comparison with Similar Compounds
5-Cyclopropoxy-2-(methylamino)pyridine-4-sulfonamide can be compared with other similar compounds, such as:
4-Cyclopropoxy-5-(methylamino)pyridine-2-sulfonamide: Similar structure but different substitution pattern on the pyridine ring.
Other sulfonamide-containing pyridines: These compounds share the sulfonamide group but may have different substituents on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H13N3O3S |
|---|---|
Molecular Weight |
243.29 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-(methylamino)pyridine-4-sulfonamide |
InChI |
InChI=1S/C9H13N3O3S/c1-11-9-4-8(16(10,13)14)7(5-12-9)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12)(H2,10,13,14) |
InChI Key |
ZNNXNOZMWSCVHT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(C(=C1)S(=O)(=O)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


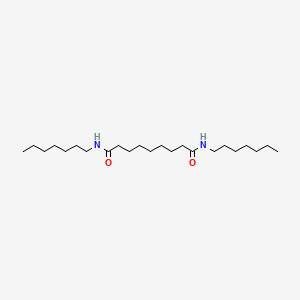
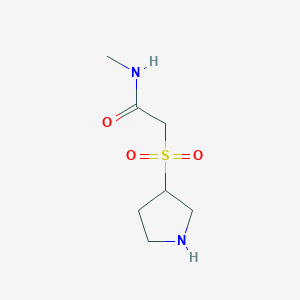
![N-(2-chlorophenyl)-4-(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)-4-oxobutanamide](/img/structure/B14813902.png)
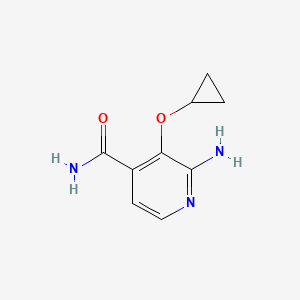
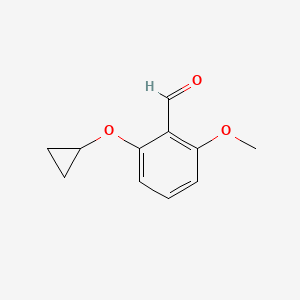
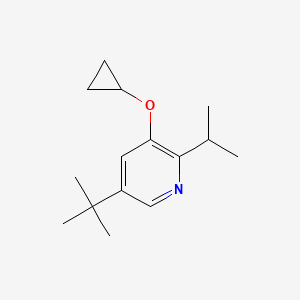
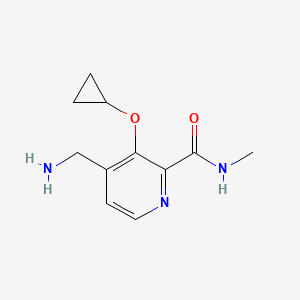
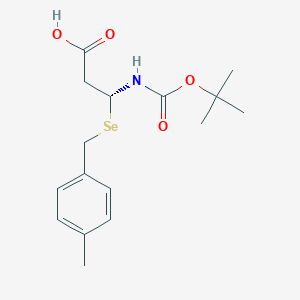

![N-({2-[(3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B14813939.png)
![rel-Benzyl ethyl (10-oxo-10-((5-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentyl)amino)decyl)phosphonate](/img/structure/B14813946.png)
![2-(Benzo[d]thiazol-2-yl)-2-cyclopentylideneacetonitrile](/img/structure/B14813948.png)
